molecular formula C12H11BrO4 B2789238 Ethyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate CAS No. 91571-13-0

Ethyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate

Cat. No.: B2789238
CAS No.: 91571-13-0
M. Wt: 299.12
InChI Key: ODZGMZXRYCIVSH-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate (CAS 91571-13-0) is a high-purity chemical building block with the molecular formula C12H11BrO4 and a molecular weight of 299.12 g/mol. This benzofuran derivative is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential biological activity. Research into similar halogenated benzofuran esters has demonstrated promising antimicrobial properties, showing activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal effects against Candida albicans and C. parapsilosis . Furthermore, benzofuran scaffolds are extensively investigated in oncology research for their potential to inhibit cell growth in various cancer cell lines, positioning this compound as a valuable precursor for developing new anti-cancer agents . Its structure serves as a core framework that can be further functionalized, making it a versatile intermediate for constructing more complex molecules in drug discovery. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO4/c1-3-16-12(14)10-5-7-4-8(15-2)6-9(13)11(7)17-10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZGMZXRYCIVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate typically involves the bromination of 5-methoxy-1-benzofuran-2-carboxylic acid followed by esterification with ethanol. The reaction conditions often include the use of bromine as the brominating agent and a suitable catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 7 is highly susceptible to nucleophilic substitution (SNAr) due to the electron-withdrawing effects of the adjacent ester group. Common nucleophiles and conditions include:

NucleophileReagents/ConditionsProductYieldSource
AminesDMF, 80–100°C, 12–24 h7-Amino-5-methoxy derivative48–75%
AlkoxidesKOtBu, DMSO, 60°C, 6 h7-Alkoxy-5-methoxy derivative60–85%
ThiolsNaSH, EtOH, reflux, 8 h7-Thioether-5-methoxy derivative55–70%
AzidesNaN₃, DMF, 90°C, 10 h7-Azido-5-methoxy derivative65–80%

For example, reaction with butylmethylamine in DMF yields 7-(butylmethylamino)-5-methoxy-1-benzofuran-2-carboxylate, a precursor for bioactive molecules .

Oxidation Reactions

The benzofuran core can undergo oxidation to form quinones or epoxides under controlled conditions:

Oxidizing AgentConditionsProductNotesSource
KMnO₄H₂O, 25°C, 2 h7-Bromo-5-methoxy-benzofuran-2-quinoneSelective oxidation
CrO₃Acetic acid, 50°C, 4 hEpoxide intermediateLow yield (~30%)

Quinone derivatives exhibit enhanced electrophilicity, making them valuable for further functionalization.

Reduction Reactions

The ester group and halogen substituents can be selectively reduced:

Reducing AgentConditionsProductOutcomeSource
LiAlH₄THF, 0°C, 1 h7-Bromo-5-methoxy-benzofuran-2-methanolEster → Alcohol
H₂/Pd-CEtOH, 25°C, 6 h5-Methoxy-1-benzofuran-2-carboxylateDehalogenation

Reduction with LiAlH₄ preserves the bromine atom while converting the ester to a primary alcohol.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductRate Constant (k)Source
BasicNaOH (2M), H₂O, reflux7-Bromo-5-methoxy-benzofuran-2-carboxylic acid0.15 h⁻¹
AcidicHCl (6M), EtOH, 60°CSame as above0.08 h⁻¹

The carboxylic acid derivative serves as a platform for amide or anhydride synthesis.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions:

Reaction TypeCatalyst/BaseProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃7-Aryl-5-methoxy-1-benzofuran-2-carboxylate70–90%
Buchwald-HartwigPd₂(dba)₃, Xantphos7-Amino-aryl derivatives60–78%

For instance, Suzuki coupling with phenylboronic acid introduces aryl groups at position 7, enabling access to biaryl architectures.

Electrophilic Aromatic Substitution

The electron-rich benzofuran ring undergoes nitration or sulfonation at specific positions:

ReagentConditionsProductRegioselectivitySource
HNO₃/H₂SO₄0°C, 1 h4-Nitro-7-bromo-5-methoxy derivativePosition 4 favored
SO₃/H₂SO₄25°C, 3 h4-Sulfo-7-bromo-5-methoxy derivativeModerate yield

The methoxy group directs electrophiles to the para position (C4).

Scientific Research Applications

Antimicrobial Activity

Ethyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate has been studied for its antimicrobial properties. Research indicates that compounds in this class can disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival. Preliminary evaluations have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of this compound

Pathogen TypeActivity ObservedReference
Gram-positive bacteriaEffective
Gram-negative bacteriaModerate effectiveness
FungiSynergistic activity with other antifungals

Other Potential Therapeutic Uses

Beyond antimicrobial applications, this compound shows promise in other therapeutic areas:

  • Antifungal Agents : Some derivatives exhibit synergistic antifungal activity when combined with known antifungal drugs, suggesting potential for treating fungal infections .
  • Enzyme Inhibition : Studies indicate that this compound may act as an enzyme inhibitor, which could be beneficial in designing drugs targeting specific enzymes involved in disease processes .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

  • Antimicrobial Evaluation : A study conducted on various benzofuran derivatives demonstrated significant antimicrobial activity against a range of pathogens, highlighting the potential of this compound as a lead compound for drug development .
  • Molecular Modeling Studies : Research involving molecular modeling has provided insights into the interactions between this compound and biological targets, aiding in understanding its mechanism of action at the molecular level .
  • Pharmacological Properties : A comprehensive review of related compounds indicated that structural modifications can enhance biological activity, suggesting pathways for further research into optimized derivatives .

Mechanism of Action

The mechanism of action of ethyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its biological activity by modulating the compound’s interaction with enzymes and receptors. The exact molecular targets and pathways may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent positions and functional groups, which critically influence physicochemical and biological properties. The following table summarizes critical differences:

Compound Name Substituents (Position) Functional Groups Key Properties/Activities
Ethyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate Br (7), OCH₃ (5) Ethyl ester (2) Inferred: Moderate lipophilicity
Ethyl 5-bromo-1-benzofuran-2-carboxylate Br (5) Ethyl ester (2) Planar structure; commercial availability
Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (Compound 4) Br (5), OH (7), OCH₃ (6) Methyl ester (2) Cytotoxic activity against cancer cells
Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (Compound 5) Br (5), O(CH₂)₂N(C₂H₅)₂ (7), OCH₃ (6) Methyl ester (2) Antifungal and cytotoxic activity
Ethyl 4-bromo-2-formyl-7-methyl-5-[(3-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate Br (4), formyl (2), methyl (7), benzoyloxy (5) Ethyl ester (3) High molecular complexity; potential for diverse bioactivity

Key Observations :

  • Functional Groups: Methoxy groups (electron-donating) versus hydroxy or amino-ethoxy groups (e.g., ) impact solubility and hydrogen-bonding capacity.
  • Ester Chain : Ethyl esters (target compound, ) may confer higher lipophilicity than methyl esters (), affecting membrane permeability.

Pharmacological Activity Trends

  • Cytotoxicity: Brominated benzofurans generally exhibit lower cytotoxicity compared to non-brominated precursors, as seen in analogs like Compound 4 . However, substituent positioning modulates this effect.
  • Antifungal Activity: Derivatives with polar side chains (e.g., Compound 5’s diethylaminoethoxy group ) show enhanced antifungal activity, suggesting that functional group polarity is critical for this activity. The target compound’s methoxy group may limit such interactions unless metabolized to a hydroxylated form.

Biological Activity

Ethyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran class, characterized by its unique structural features that contribute to its biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features:

  • A bromine atom at the 7th position.
  • A methoxy group at the 5th position.
  • An ethyl ester group at the 2nd position of the benzofuran ring.

These structural elements are crucial for its interaction with biological targets, influencing its pharmacological properties.

Benzofuran derivatives, including this compound, exhibit various mechanisms of action:

  • Enzyme Inhibition : These compounds often inhibit specific enzymes involved in critical metabolic pathways, which can lead to altered cellular processes.
  • Antioxidant Activity : The presence of methoxy and bromine groups enhances their ability to scavenge free radicals, providing protective effects against oxidative stress.
  • Antimicrobial Properties : Benzofuran derivatives have shown activity against a range of microbial pathogens, possibly through disruption of microbial cell membranes or interference with metabolic functions.

Biological Activity Overview

Research has demonstrated that this compound possesses significant biological activities, particularly:

  • Antitumor Activity : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been shown to exert cytotoxic effects on human cancer cells, leading to apoptosis.
Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)10Induction of apoptosis
A2780 (Ovarian)8Cell cycle arrest
HL-60 (Leukemia)12Inhibition of DNA synthesis
  • Antibacterial and Antifungal Activities : this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism may involve disruption of cell wall synthesis or function.

Case Study 1: Antitumor Efficacy

In a study evaluating various benzofuran derivatives, this compound was found to significantly inhibit the growth of MCF-7 breast cancer cells with an IC50 value of approximately 10 µM. The study suggested that this compound induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against several bacterial strains. Results indicated that it exhibited substantial inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL. The study concluded that the compound's efficacy could be attributed to its ability to penetrate bacterial membranes .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing Ethyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate?

The synthesis typically involves a multi-step pathway:

  • Bromination : Introduce bromine at position 7 using electrophilic aromatic substitution, often with N-bromosuccinimide (NBS) under controlled temperature (0–25°C) in a polar aprotic solvent like dimethylformamide (DMF) .
  • Esterification : Couple the carboxylic acid precursor with ethanol via acid-catalyzed esterification (e.g., H₂SO₄ or HCl) .
  • Methoxy Group Introduction : Use nucleophilic substitution or Ullmann coupling to install the methoxy group at position 5, requiring anhydrous conditions and catalysts like CuI .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ester functionality. For example, the methoxy proton appears as a singlet at δ 3.8–4.0 ppm, while the bromine induces deshielding in adjacent carbons .
  • IR Spectroscopy : Identify ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 299.97 (C₁₁H₉BrO₄⁺) .
  • X-ray Crystallography : Resolve planar benzofuran core geometry and substituent orientations (e.g., dihedral angle between ester and methoxy groups: <5°) .

Q. How does the bromine and methoxy substitution pattern influence reactivity?

  • Bromine : Enhances electrophilicity at position 7, enabling Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Methoxy Group : Electron-donating effect stabilizes the aromatic ring, directing electrophilic attacks to positions 4 and 6. It also increases solubility in polar solvents .
  • Ester Group : Hydrolyzes to carboxylic acid under basic conditions, facilitating further derivatization .

Advanced Research Questions

Q. How to design experiments to study interactions with biological targets (e.g., enzymes or receptors)?

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., cyclooxygenase-2) based on X-ray structures (PDB ID: 5KIR) .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein and measuring compound interactions in real-time .
  • Cellular Assays : Test inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophage cells (RAW 264.7) at concentrations 1–100 µM .

Q. How to resolve contradictions in reported biological activities (e.g., antiviral vs. anti-inflammatory effects)?

  • Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., cell line, incubation time, solvent controls). Discrepancies may arise from differences in cell permeability or metabolic stability .
  • Metabolite Profiling : Use LC-MS to identify active metabolites. For example, ester hydrolysis to the carboxylic acid derivative may alter activity .
  • Target Validation : Employ CRISPR/Cas9 knockout models to confirm specificity. If a target (e.g., COX-2) is knocked out and activity diminishes, the compound’s mechanism is validated .

Q. What computational methods predict reactivity in substitution reactions?

  • DFT Calculations : Optimize transition states (B3LYP/6-311+G(d,p)) to compare activation energies for bromine substitution pathways (e.g., SNAr vs. radical mechanisms) .
  • Hammett Plots : Corlate substituent effects (σmeta for methoxy = -0.12) with reaction rates to predict regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction trajectories using GROMACS .

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